molecular formula C26H43N5O15 B15137929 M-TriDAP

M-TriDAP

Cat. No.: B15137929
M. Wt: 665.6 g/mol
InChI Key: VMWCJJZYTQZDJQ-IWAOCOHZSA-N
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Description

M-TriDAP, also known as MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid, is a peptidoglycan degradation product predominantly found in Gram-negative bacteria. It is recognized by the intracellular sensors NOD1 (CARD4) and, to a lesser extent, NOD2 (CARD15). Recognition of this compound by these sensors induces a signaling cascade that leads to the activation of NF-κB and the production of inflammatory cytokines such as TNF-α and IL-6 .

Preparation Methods

M-TriDAP is chemically synthesized and provided as a lyophilized powder. The preparation involves dissolving 1 mg of this compound in 1.5 ml of endotoxin-free water, followed by vortexing until completely dissolved. The working concentrations for activation of NOD1 and NOD2 range from 100 ng/ml to 10 µg/ml . Industrial production methods typically involve the synthesis of MurNAc-L-Ala-γ-D-Glu-meso-diaminopimelic acid through a series of chemical reactions that ensure the purity and stability of the compound.

Chemical Reactions Analysis

M-TriDAP undergoes various chemical reactions, including:

Scientific Research Applications

M-TriDAP has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of M-TriDAP involves its recognition by the intracellular sensors NOD1 and NOD2. Upon recognition, a signaling cascade is initiated, involving the serine/threonine kinase RIP2 (RICK, CARDIAK), which interacts with IKK. This interaction leads to the activation of NF-κB, resulting in the production of inflammatory cytokines such as TNF-α and IL-6 .

Comparison with Similar Compounds

M-TriDAP is unique due to its dual recognition by both NOD1 and NOD2 sensors. Similar compounds include:

Properties

Molecular Formula

C26H43N5O15

Molecular Weight

665.6 g/mol

IUPAC Name

2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminoheptanedioic acid

InChI

InChI=1S/C26H43N5O15/c1-11(28-23(39)12(2)46-21(20(37)18(35)10-33)17(9-32)29-13(3)34)22(38)31-16(26(44)45)7-8-19(36)30-15(25(42)43)6-4-5-14(27)24(40)41/h9,11-12,14-18,20-21,33,35,37H,4-8,10,27H2,1-3H3,(H,28,39)(H,29,34)(H,30,36)(H,31,38)(H,40,41)(H,42,43)(H,44,45)/t11-,12+,14?,15?,16+,17-,18+,20+,21+/m0/s1

InChI Key

VMWCJJZYTQZDJQ-IWAOCOHZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O

Canonical SMILES

CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)O)N)C(=O)O)C(=O)O)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O

Origin of Product

United States

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